molecular formula C19H14N2O4 B11085546 (4E)-2-(3-methylphenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one

(4E)-2-(3-methylphenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11085546
M. Wt: 334.3 g/mol
InChI Key: HMZVWRXWKRYSBL-GOBGXLLKSA-N
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Description

(4E)-2-(3-methylphenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one is a complex organic compound with a unique structure that includes an oxazole ring, a nitrophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3-methylphenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with an appropriate amine and a dehydrating agent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(3-methylphenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may require reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Studies on its biological effects can lead to the development of new therapeutic agents.

Medicine

In medicine, the compound’s derivatives could be explored for their potential pharmacological properties. Research into its mechanism of action and biological targets can provide insights into new drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (4E)-2-(3-methylphenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4E)-2-(3-methylphenyl)-4-[(2E)-3-(4-aminophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one: Similar structure but with an amino group instead of a nitro group.

    (4E)-2-(3-methylphenyl)-4-[(2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (4E)-2-(3-methylphenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one imparts unique electronic properties, making it distinct from its analogs

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

(4E)-2-(3-methylphenyl)-4-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H14N2O4/c1-13-4-2-6-15(12-13)18-20-17(19(22)25-18)7-3-5-14-8-10-16(11-9-14)21(23)24/h2-12H,1H3/b5-3+,17-7+

InChI Key

HMZVWRXWKRYSBL-GOBGXLLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=N/C(=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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